molecular formula C18H21NO3 B161032 Codeine-d3 CAS No. 70420-71-2

Codeine-d3

Cat. No. B161032
CAS RN: 70420-71-2
M. Wt: 302.4 g/mol
InChI Key: OROGSEYTTFOCAN-SBGSAQJDSA-N
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Description

Codeine-d3 (CRM) is a certified reference material used primarily as an internal standard for the quantification of codeine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Codeine itself is an opioid analgesic commonly used for its pain-relieving, antitussive, and sedative properties .

Scientific Research Applications

Codeine-d3 is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Codeine-d3 is similar to that of codeine. Codeine exerts its effects primarily through the agonism of mu-opioid receptors in the central nervous system. This binding leads to:

Similar Compounds:

    Morphine-d3: Another deuterated opioid used as an internal standard in analytical applications.

    Dihydrothis compound: A deuterated derivative of dihydrocodeine used similarly in analytical chemistry.

    Northis compound: A deuterated metabolite of codeine used in pharmacokinetic studies.

Uniqueness of this compound:

Safety and Hazards

Codeine misuse has emerged as a concerning public health issue due to its associated adverse effects such as headache, nausea, vomiting, and hemorrhage . Severe breathing problems and deaths have been reported in some children who received codeine after tonsil or adenoid surgery .

Future Directions

Future research could focus on the development of reliable analytical techniques to detect codeine for both quality control of pharmaceutical formulations and identifying drug misuse in the community . With the prevalence of vitamin D deficiency reaching epidemic proportions, the first article of this special issue is dedicated to this topic .

Biochemical Analysis

Biochemical Properties

Codeine-d3, like its parent compound codeine, is categorized as an opioid . It interacts with opioid receptors in the central nervous system, altering the perception of pain . The nature of these interactions is primarily inhibitory, reducing the activity of neurons involved in pain transmission .

Cellular Effects

This compound, as an opioid, can influence various cellular processes. It can impact cell signaling pathways, particularly those involving G-protein coupled receptors . It can also affect gene expression, particularly genes involved in pain perception and response .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to opioid receptors, which are G-protein coupled receptors . This binding leads to a decrease in the activity of adenylate cyclase, reducing the levels of cyclic AMP. This, in turn, leads to a decrease in the activity of protein kinase A, affecting the phosphorylation state of various proteins and ultimately leading to changes in cellular activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. As a stable-labeled internal standard, it is used in analytical methods to account for the degradation of the parent compound, codeine . Long-term effects on cellular function observed in in vitro or in vivo studies would be similar to those of codeine, given their similar structures and mechanisms of action .

Dosage Effects in Animal Models

The effects of this compound in animal models would be expected to vary with dosage, similar to codeine. At therapeutic doses, it would provide analgesia, while at higher doses, adverse effects such as respiratory depression could occur .

Metabolic Pathways

This compound is involved in metabolic pathways similar to codeine. It is metabolized primarily in the liver by the enzyme CYP2D6 into morphine, which is then further metabolized . These metabolic reactions can affect levels of various metabolites, including morphine and its metabolites .

Transport and Distribution

This compound, like codeine, is distributed throughout the body after administration. It can cross the blood-brain barrier to exert its effects on the central nervous system . The exact transporters or binding proteins it interacts with are not well-defined but would be expected to be similar to those of codeine .

Subcellular Localization

The subcellular localization of this compound would be expected to be similar to that of codeine. As a lipophilic compound, it can diffuse across cell membranes and localize to various compartments within the cell . Its activity or function could be affected by this localization, as well as by any post-translational modifications that might occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Codeine-d3 involves the incorporation of deuterium atoms into the codeine molecule. This is typically achieved through the catalytic hydrogenation of codeine in the presence of deuterium gas. The reaction conditions include:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Methanol or ethanol

    Temperature: Room temperature to 50°C

    Pressure: Atmospheric pressure to 5 bar of deuterium gas

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Codeine-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form codeinone-d3 using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield dihydrothis compound using reducing agents such as lithium aluminum hydride.

    Substitution: N-demethylation of this compound can produce northis compound using reagents like cyanogen bromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Cyanogen bromide in anhydrous conditions.

Major Products:

properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROGSEYTTFOCAN-SBGSAQJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016152
Record name Codeine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70420-71-2
Record name Codeine anhydrous, (N-methyl-d3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070420712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Codeine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Codeine-d3 hydrochloride dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CODEINE ANHYDROUS, (N-METHYL-D3)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2X46C93U8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is codeine-d3 used in analytical chemistry instead of regular codeine?

A1: this compound is a deuterated analogue of codeine, meaning it has three hydrogen atoms replaced with deuterium atoms. This isotopic substitution does not significantly alter its chemical behavior, but it makes this compound distinguishable from codeine by mass spectrometry. This makes it an ideal internal standard for analytical methods quantifying codeine and its metabolites in biological matrices [, , ].

Q2: What types of samples and analytes are commonly analyzed using methods incorporating this compound?

A2: this compound is frequently employed in methods analyzing blood, urine, and even pericardial fluid for the presence of opioids. These opioids often include codeine itself, as well as morphine, 6-acetylmorphine, hydrocodone, and others [, , ]. This highlights its utility in clinical and forensic toxicology.

Q3: Can you describe a specific analytical method that utilizes this compound for opioid quantification?

A3: One study [] describes a gas chromatography-triple quadrupole mass spectrometry (GC-MS-MS) assay for quantifying opiates in human blood. After a protein precipitation step, the samples undergo solid-phase extraction and derivatization. This compound, alongside other deuterated internal standards, is added to the samples. The method utilizes specific transition ions for each analyte, enabling accurate quantification even at low concentrations.

Q4: Are there any limitations to using this compound as an internal standard?

A4: While generally considered a reliable internal standard, this compound might exhibit slight differences in extraction efficiency or ionization compared to the analyte of interest due to the isotopic substitution. Researchers should validate their methods thoroughly to ensure accurate and precise quantification [].

Q5: How sensitive are the analytical methods employing this compound?

A5: The reported limit of detection (LOD) for methods utilizing this compound can be as low as 1 ng/mL for various opioids in biological matrices []. This high sensitivity is crucial for detecting low drug concentrations, particularly in forensic investigations and postmortem analyses.

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